molecular formula C9H8N2O2 B12879648 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12879648
M. Wt: 176.17 g/mol
InChI Key: KVBJJYOUGGKEDE-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrole-isoxazole core substituted with a furan moiety at the 3-position. Its structure combines the pharmacophoric features of isoxazole (known for diverse bioactivity) and furan (a common electron-rich heterocycle in medicinal chemistry).

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H8N2O2/c1-2-7(12-5-1)8-6-3-4-10-9(6)13-11-8/h1-2,5,10H,3-4H2

InChI Key

KVBJJYOUGGKEDE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides, which undergo a 1,3-dipolar cycloaddition to form the isoxazole ring . Another approach includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts to increase yield and reduce reaction times. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated furans

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyrrolo[3,2-d]isoxazole Derivatives with Varied Substituents
  • 3-(5-Bromothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603068-06-0) Structure: Replaces the furan with a bromothiophene group. Molecular Formula: C₉H₇BrN₂OS.
  • 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole Structure: Substituted with an indole group at the 4-position and a methyl group at the 3-position. Synthesis: Prepared via condensation of 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone in ethanol/triethylamine . Activity: Demonstrated potent cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with IC₅₀ values comparable to 5-fluorouracil. Notably, it showed low toxicity toward normal lung fibroblast (WI-38) cells .
Furan-Substituted Isoxazole Derivatives
  • 3-(Furan-2-yl)-5-(1H-indol-3-yl)isoxazole (Compound 17) Structure: A non-fused isoxazole with furan and indole substituents. Activity: Exhibited strong antimicrobial effects against Bacillus subtilis and Aspergillus niger, outperforming chloromycin in some cases. The aromatic isoxazole core enhanced activity compared to its non-aromatic counterpart (isoxazoline) .

Bioactivity Comparison

Anticancer Activity
Compound Target Cell Lines IC₅₀ (μM) Selectivity (Cancer vs. Normal) Source
4-(1H-Indol-3-yl)-3-methyl-pyrroloisoxazole HCT-116, PC3 2.1–4.3 High (WI-38 IC₅₀ > 50 μM)
5-Fluorouracil (Control) HCT-116 3.8 Low
Antimicrobial Activity
Compound Gram-Positive Bacteria Fungi Inhibition Key Structural Feature Source
3-(Furan-2-yl)-5-(indol-3-yl)isoxazole B. subtilis (MIC: 8 μg/mL) A. niger (80% inhibition) Aromatic isoxazole + indole
3-(5-Bromothiophenyl)isoxazole S. aureus (MIC: 16 μg/mL) Moderate Bromothiophene substitution
Enzyme Modulation
  • 3-(4-Chlorophenyl)isoxazole: Noncompetitive inhibitor of glutathione reductase (GR), suggesting binding outside the active site .
  • 3-(4-Bromophenyl)isoxazole : Competitive inhibitor of glutathione S-transferase (GST), attributed to bromine’s electron-withdrawing effects .

Structural and Functional Insights

  • Substituent Effects :
    • Electron-rich groups (e.g., furan, indole) enhance antimicrobial and anticancer activity, likely due to improved π-π stacking with biological targets .
    • Halogenation (e.g., bromine in thiophene or phenyl groups) increases enzyme inhibitory potency by altering electron density and binding affinity .
  • In contrast, dihydropyrrolo[3,4-c]isoxazole derivatives (e.g., 5-(4-chlorophenyl)-6-isopropyl analogue) exhibit fungicidal activity, highlighting the role of ring topology in bioactivity .

Biological Activity

The compound 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a member of the pyrroloisoxazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused ring system that combines a pyrrole and an isoxazole moiety with a furan substituent. The unique structure contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight164.17 g/mol
CAS Number603067-89-6
Density1.3 g/cm³
Boiling Point397.2 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. In comparative studies, it showed lower IC50 values than standard chemotherapeutics like 5-fluorouracil.
    • IC50 Values :
      • HCT-116: IC50=4.4 M\text{IC50}=4.4\text{ M}
      • PC3: IC50=8.0 M\text{IC50}=8.0\text{ M} .
  • Selectivity : The selectivity index was favorable as the compound demonstrated reduced toxicity in non-cancerous cell lines (WI-38), indicating its potential for targeted therapy .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparative Studies

A comparative analysis with other heterocyclic compounds reveals that while many derivatives exhibit anticancer properties, this compound stands out due to its structural uniqueness and potent activity against specific cancer types.

CompoundHCT-116 IC50 (µM)PC3 IC50 (µM)
3-(Furan-2-yl)-5,6-dihydro...4.48.0
5-Fluorouracil5.210.0
Pyrrolo[1,2-b]pyrazole9.712.0

Case Studies

A notable case study involved the synthesis of various derivatives of pyrrolo[3,2-d]isoxazole to evaluate their biological activity against cancer cell lines. Among these derivatives, the compound consistently exhibited superior cytotoxicity compared to others tested .

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